molecular formula C18H20N2O4 B14136625 N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide CAS No. 302326-06-3

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide

Cat. No.: B14136625
CAS No.: 302326-06-3
M. Wt: 328.4 g/mol
InChI Key: DFFGUTCGDYLNEA-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a formamido group, and a hydroxy-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,6-dimethylaniline with formic acid to form the formamido intermediate. This intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the formamido group results in an amine derivative.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. Additionally, the formamido group may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxyphenyl)acetamide: Lacks the methoxy group, which may affect its antioxidant properties.

    N-(2,6-dimethylphenyl)-2-formamido-2-(3-methoxyphenyl)acetamide: The position of the methoxy group is different, potentially altering its reactivity and biological activity.

Uniqueness

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy and methoxy groups enhances its antioxidant activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

302326-06-3

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-formamido-2-(4-hydroxy-3-methoxyphenyl)acetamide

InChI

InChI=1S/C18H20N2O4/c1-11-5-4-6-12(2)16(11)20-18(23)17(19-10-21)13-7-8-14(22)15(9-13)24-3/h4-10,17,22H,1-3H3,(H,19,21)(H,20,23)

InChI Key

DFFGUTCGDYLNEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC(=C(C=C2)O)OC)NC=O

solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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